molecular formula C9H9Cl2N3 B6590572 5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine CAS No. 1132747-05-7

5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine

Cat. No. B6590572
Key on ui cas rn: 1132747-05-7
M. Wt: 230.09 g/mol
InChI Key: FICGNBSSGRMFIO-UHFFFAOYSA-N
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Patent
US08927281B2

Procedure details

Following the procedure of Example 15b, 5,7-dichloro-3H-imidazo[4,5-b]pyridine (J. Med. Chem., 2007, 50, 828-834) (0.118 g, 0.624 mmol) was reacted with 2-iodopropane. The crude product mixture was purified by silica gel chromatography (25 to 35% ethyl acetate in hexane eluant) to afford a mixture of the title compound (major) and an isomeric product as a solid. MS m/z 230.2 (M+1).
Quantity
0.118 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[N:10][C:5]2=[C:4]([Cl:11])[CH:3]=1.I[CH:13]([CH3:15])[CH3:14]>>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH:13]([CH3:15])[CH3:14])[CH:9]=[N:10][C:5]2=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0.118 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)NC=N2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product mixture was purified by silica gel chromatography (25 to 35% ethyl acetate in hexane eluant)
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2C(=N1)N(C=N2)C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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